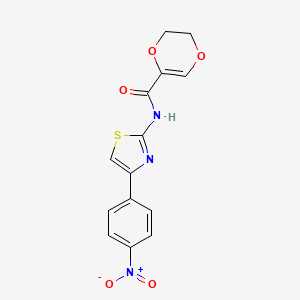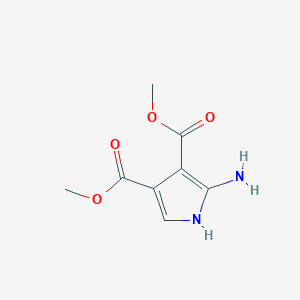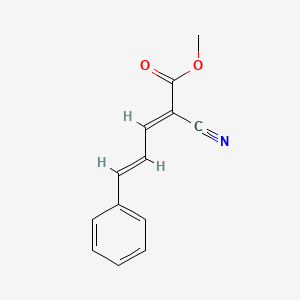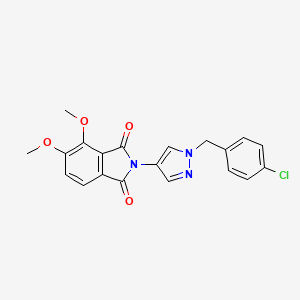
2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and an isoindoline-1,3-dione group (a bicyclic structure derived from isoindoline). The molecule also has a 4-chlorobenzyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as chlorination, oxidation, and coupling reactions .Scientific Research Applications
Catalyst in Synthesis of Pyran Derivatives
2-Aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles has been utilized as a catalyst for the synthesis of 4H-pyran derivatives. This method offers several advantages including environmental friendliness, shorter reaction times, excellent yields, and easy separation of catalysts using an external magnet, which highlights its potential in green chemistry applications (Shabani et al., 2021).
HPPD Inhibitors for Weed Control
The compound has been studied as a scaffold for the development of novel pyrazole-quinazoline-2,4-dione hybrids that act as potent 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These inhibitors are significant in the discovery of herbicides for controlling resistant weeds. One of the synthesized compounds demonstrated excellent potency against AtHPPD, showcasing the potential of this chemical structure in agricultural applications (He et al., 2020).
Corrosion Inhibition
Aza-pseudopeptides derived from isoindoline-1,3-dione structures have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. The studies show that these compounds are efficient corrosion inhibitors, suggesting their potential application in protecting industrial materials (Chadli et al., 2017).
Antimicrobial Activity
Carbostyril derivatives of 1H-pyrazole have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal pathogens. Some derivatives exhibited potency comparable to or greater than commercial antimicrobial agents, indicating their potential in medical applications (Thumar & Patel, 2011).
Electroluminescent Materials for OLED
The pyrazole moiety has been integrated into the structure of luminescent complexes with Eu(III) ions, showing high energy efficacy in OLED applications. This suggests the potential of such compounds in developing more efficient OLED displays (Taydakov et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-27-16-8-7-15-17(18(16)28-2)20(26)24(19(15)25)14-9-22-23(11-14)10-12-3-5-13(21)6-4-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKKKXUKJIIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

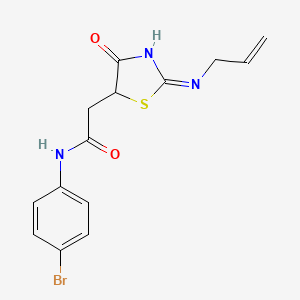
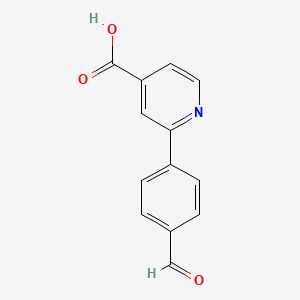
![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)


